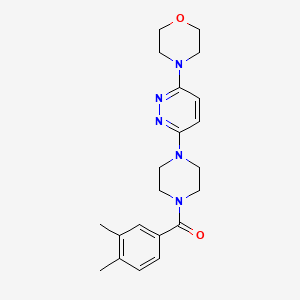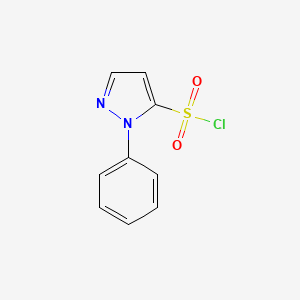![molecular formula C11H10F5NO B2416163 N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide CAS No. 2329234-65-1](/img/structure/B2416163.png)
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide, also known as DFB or DFB-Butanamide, is a synthetic compound that has been extensively used in scientific research for its pharmacological properties. DFB-Butanamide has been found to have potential therapeutic applications in various medical fields, including cancer, inflammation, and pain management.
Aplicaciones Científicas De Investigación
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to have potential therapeutic applications in various medical fields, including cancer, inflammation, and pain management. In cancer research, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Inflammation and pain management research have also shown that N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide is not fully understood. However, studies have shown that it interacts with the TRPV1 receptor, which is involved in the regulation of pain and inflammation. N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to inhibit the activity of the TRPV1 receptor, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to have various biochemical and physiological effects. In cancer research, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammation and pain management research, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has also been found to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins that cause inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound. N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has also been found to have high solubility in various solvents, making it easy to dissolve in experimental solutions. However, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has some limitations for lab experiments. It has been found to be unstable in acidic conditions, which can affect its activity. Additionally, N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide has shown promising potential for therapeutic applications in various medical fields. Future research should focus on improving the stability and bioavailability of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide to enhance its effectiveness in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide and its interactions with other receptors and enzymes. Studies should also investigate the potential side effects of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide and its toxicity levels to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide-Butanamide involves the reaction between 2,4-difluorobenzyl chloride and 4,4,4-trifluorobutanoyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous tetrahydrofuran (THF) at room temperature, and the resulting product is purified by column chromatography. The yield of the synthesis method is reported to be around 50%.
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO/c12-8-2-1-7(9(13)5-8)6-17-10(18)3-4-11(14,15)16/h1-2,5H,3-4,6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYWNOXPKGDPJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)
![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)


![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)

![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)
![5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2416102.png)